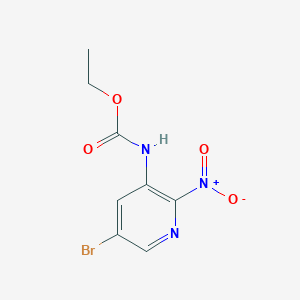

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Description

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS 152684-25-8) is a halogenated pyridine derivative with a carbamate functional group. Its molecular structure comprises a pyridine ring substituted with a bromine atom at position 5, a nitro group (-NO₂) at position 2, and an ethyl carbamate (-NHCOOEt) group at position 3. This compound is typically synthesized for applications in medicinal chemistry and materials science, where its electron-withdrawing nitro group and bromine atom enhance reactivity in cross-coupling reactions or serve as intermediates for further functionalization .

Key structural features:

- Nitro group (position 2): Enhances electrophilic character, facilitating nucleophilic aromatic substitution.

- Bromine (position 5): A versatile leaving group for Suzuki or Ullmann coupling reactions.

- Carbamate (position 3): Provides stability and modulates solubility in organic solvents.

Purity specifications for commercial batches often exceed 95% (e.g., Combi-Blocks catalog code QW-2926) .

Properties

IUPAC Name |

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJNBFSNAEDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The carbamate group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate has been investigated for its potential therapeutic applications, particularly as a kinase inhibitor . Kinases are pivotal in various signaling pathways, and inhibitors can be crucial for treating diseases such as cancer.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases involved in tumor progression. This suggests potential use in targeted cancer therapies .

Agricultural Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological targets makes it suitable for developing new pest control agents.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can effectively target pests while minimizing harm to beneficial insects, highlighting its potential in sustainable agriculture practices.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains bromine; potential kinase inhibitor | Cancer therapy, pesticide development |

| Ethyl (2-nitropyridin-3-yl)carbamate | Different substitution pattern; varied reactivity | Broad-spectrum insecticides |

| Ethyl (4-nitropyridin-2-yl)carbamate | Varying substitution affecting biological activity | Potential herbicide |

Toxicological Studies

Research has also highlighted the toxicological aspects of this compound. It is essential to understand the safety profile of compounds used in pharmaceuticals and agriculture.

Case Study: Toxicity Assessment

A case study reported severe toxicity following exposure to 5-bromo-2-nitropyridine, an analogue related to this compound. Symptoms included methemoglobinemia and delayed encephalopathy, emphasizing the need for careful handling and risk assessment during synthesis and application .

Mechanism of Action

The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Nitro vs. Amino Groups

- This compound (NO₂ at position 2): The nitro group’s electron-withdrawing nature increases electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution. This property is critical for synthesizing fused heterocycles or metal-catalyzed coupling products .

- Ethyl (2-amino-5-bromopyridin-3-yl)carbamate (NH₂ at position 2): The amino group’s electron-donating effect enhances solubility in aqueous media but reduces electrophilicity. Such derivatives are often used in pharmaceutical intermediates where bioavailability is prioritized .

Carbamate vs. Alkylamino Groups

- Ethyl carbamate derivatives : The carbamate group (-NHCOOEt) offers hydrolytic stability compared to amines, making it suitable for prolonged storage or reactions under basic conditions.

- 5-Bromo-2-ethylamino-3-nitropyridine: The ethylamino group (-NHCH₂CH₃) introduces basicity (pKa ~8–10), enabling pH-dependent reactivity in drug discovery .

tert-Butyl vs. Ethyl Carbamates

- tert-Butyl (3-bromo-5-nitropyridin-2-yl)carbamate : The bulky tert-butyl group increases steric hindrance, reducing reaction rates in crowded environments. However, it improves thermal stability and crystallinity, as evidenced by its higher density (1.593 g/cm³) .

Notes on Comparative Analysis

- Substituent Positioning: Minor changes in substituent positions (e.g., nitro at position 2 vs. 3) drastically alter electronic properties and reaction pathways.

- Data Limitations : Direct comparative studies on biological activity or synthetic yields are scarce in the literature, necessitating further experimental validation.

- Industrial Relevance : High-purity batches (≥95%) of this compound are commercially available, underscoring its utility in industrial workflows .

Biological Activity

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, known by its CAS number 152684-25-8, is a compound belonging to the nitropyridine family. Its unique molecular structure, featuring a pyridine ring substituted with bromine and nitro groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.

The chemical formula of this compound is CHBrNO. It appears as a white powder and is primarily utilized in laboratory settings and pharmaceutical applications due to its distinctive structural properties. The compound's synthesis can be achieved through various methods, allowing for the production of derivatives tailored for specific applications.

Synthesis Methods

The synthesis of this compound can involve multiple pathways, including:

- Nitration of Pyridine Derivatives : Introducing nitro groups into the pyridine ring.

- Bromination : Substituting hydrogen atoms with bromine.

- Carbamoylation : Adding a carbamate group to the nitrogen atom.

These methods facilitate the exploration of different derivatives that may exhibit varied biological activities.

Antimicrobial Potential

Recent investigations suggest that this compound may act as a lead compound in developing new antimicrobial agents. Initial studies indicate that it interacts with specific proteins involved in microbial resistance, potentially inhibiting their function.

The biological activity of this compound is believed to stem from its ability to bind to various biological targets, including enzymes and receptors relevant to disease mechanisms. The binding affinity and interaction dynamics are crucial for understanding its therapeutic potential.

Toxicological Insights

A notable case study involving 5-bromo-2-nitropyridine, a related compound, revealed significant toxic effects following exposure. A patient developed methemoglobinemia after skin and respiratory exposure, leading to acute renal failure and delayed encephalopathy . This case underscores the importance of understanding the safety profile of compounds within this chemical class.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 152684-25-8 | Bromine and nitro substitutions | Potential antimicrobial activity |

| Ethyl (5-bromo-3-nitropyridin-2-yl)carbamate | 152684-24-7 | Different nitro group position | Varying activity profile |

| N-(5-bromo-3-nitropyridin-2-yl)carbamate | 154015900 | Amine instead of ethyl group | Altered reactivity |

| 5-Bromo-2-nitropyridin-3-amines | 43322605 | Amino group instead of carbamate | Different applications |

This table illustrates how structural modifications can influence biological activity, highlighting the significance of this compound in medicinal chemistry research.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will pave the way for potential therapeutic applications, particularly in combating microbial resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate?

- Methodological Answer : The synthesis involves sequential functionalization of a pyridine scaffold. Start with 3-aminopyridine, introduce the nitro group via nitration under controlled conditions (e.g., mixed acid at 0–5°C). Bromination at the 5-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with a Lewis catalyst. Finally, carbamate formation is achieved via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- GC-MS : Use quadrupole MS with selected-ion monitoring (SIM) and isotopically labeled internal standards for quantification .

- HPLC with Fluorescence Detection : Pre-column derivatization with 9-xanthydrol enhances sensitivity, achieving detection limits <10 µg/kg .

- FTIR Spectroscopy : Identify functional groups (e.g., nitro at ~1520 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .

- Validation : Cross-validate results with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What solubility properties are expected for this compound?

- Methodological Answer : Based on ethyl carbamate analogs, moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) is anticipated. Test solubility gradients using ethanol-water mixtures, as ethyl carbamate’s solubility in water is ~2 g/100 mL at 25°C . For crystallography, use slow evaporation from acetonitrile or ethanol .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The nitro group enhances electrophilicity, potentially increasing DNA adduct formation. The bromo substituent may sterically hinder metabolic deactivation. Compare activity against analogs with methyl or hydrogen at the 5-position using cytotoxicity assays (e.g., MTT in cancer cell lines) .

- Data Interpretation : Bulky substituents (e.g., tert-butyl) reduce activity by ~50%, as shown in pyridopyrazine carbamates .

Q. What metabolic pathways are predicted for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. CYP2E1 is likely responsible for oxidation, analogous to ethyl carbamate’s conversion to vinyl carbamate and DNA-reactive epoxides .

- Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) to track ethanol, CO₂, and ammonia release, indicative of esterase-mediated hydrolysis .

Q. How to design experiments to assess genotoxicity?

- Methodological Answer :

- In Vitro Assays :

- Sister Chromatid Exchange (SCE) in human lymphocytes (dose range: 0.1–10 mM) .

- Micronucleus Test : Use TK6 cells with/without metabolic activation (S9 mix) .

- In Vivo Models : Administer to rodents (oral gavage, 50–200 mg/kg) and assess liver/bone marrow for DNA damage (Comet assay) .

- Contradictions : Note that ethyl carbamate shows poor correlation between carcinogenicity and clastogenicity in some models .

Q. What crystallographic challenges arise in structural determination?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size: 0.2 × 0.2 × 0.1 mm³).

- Refinement : SHELXL-2018 for small-molecule refinement. Address disorder in the nitro group using PART instructions .

- Validation : Check R-factor convergence (<5%) and ADPs for bromine (anisotropic refinement required) .

Key Considerations for Researchers

- Toxicity Profiling : Prioritize in vitro assays (e.g., Ames test) before rodent studies due to ethyl carbamate’s IARC Group 2B classification .

- Synthetic Optimization : Explore Pd-catalyzed cross-coupling for bromo-substitution to improve yield .

- Data Reproducibility : Adopt AOAC International or OIV-MA-AS315-04 protocols for analytical consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.